molecular formula C19H21ClN2O2 B7060474 3-(4-chloro-2,3-dihydro-1H-inden-1-yl)-1-[1-(3-hydroxyphenyl)ethyl]-1-methylurea

3-(4-chloro-2,3-dihydro-1H-inden-1-yl)-1-[1-(3-hydroxyphenyl)ethyl]-1-methylurea

Cat. No.: B7060474
M. Wt: 344.8 g/mol
InChI Key: IWUYAFGXUGFGGG-UHFFFAOYSA-N
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Description

3-(4-chloro-2,3-dihydro-1H-inden-1-yl)-1-[1-(3-hydroxyphenyl)ethyl]-1-methylurea is a synthetic organic compound. It belongs to the class of urea derivatives, which are known for their diverse applications in medicinal chemistry and material science. This compound features a unique structure with a chloro-substituted indene moiety and a hydroxyphenyl ethyl group, which may contribute to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-2,3-dihydro-1H-inden-1-yl)-1-[1-(3-hydroxyphenyl)ethyl]-1-methylurea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indene Moiety: Starting from a suitable indene precursor, chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Hydroxyphenyl Ethyl Group: This step may involve Friedel-Crafts alkylation or other suitable coupling reactions.

    Urea Formation: The final step involves the reaction of the intermediate with methyl isocyanate or a similar reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-2,3-dihydro-1H-inden-1-yl)-1-[1-(3-hydroxyphenyl)ethyl]-1-methylurea can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-chloro-2,3-dihydro-1H-inden-1-yl)-1-[1-(3-hydroxyphenyl)ethyl]-1-methylurea would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and hydroxyphenyl groups may play a crucial role in binding to the target site.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chloro-2,3-dihydro-1H-inden-1-yl)-1-[1-(3-hydroxyphenyl)ethyl]-1-methylurea: can be compared with other urea derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other urea derivatives.

Properties

IUPAC Name

3-(4-chloro-2,3-dihydro-1H-inden-1-yl)-1-[1-(3-hydroxyphenyl)ethyl]-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-12(13-5-3-6-14(23)11-13)22(2)19(24)21-18-10-9-15-16(18)7-4-8-17(15)20/h3-8,11-12,18,23H,9-10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUYAFGXUGFGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)O)N(C)C(=O)NC2CCC3=C2C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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